

# "physical and chemical properties of 5-hydroxy-4-oxonorvaline"

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## Compound of Interest

Compound Name: 5-Hydroxy-4-oxonorvaline

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## An In-Depth Technical Guide to 5-Hydroxy-4-Oxonorvaline

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**5-Hydroxy-4-oxonorvaline** (HON), also known as antibiotic RI-331, is a naturally occurring non-proteinogenic amino acid with significant antifungal properties.<sup>[1]</sup> Isolated from the fermentation broth of *Streptomyces akiyoshiensis*, this compound has garnered interest within the scientific community for its unique mechanism of action and potential as a lead compound in the development of novel antifungal therapeutics.<sup>[1]</sup> This technical guide provides a comprehensive overview of the physical and chemical properties of **5-hydroxy-4-oxonorvaline**, its biological activity, mechanism of action, and relevant experimental methodologies.

### Physical and Chemical Properties

**5-Hydroxy-4-oxonorvaline** is a small molecule with a defined stereochemistry that is crucial for its biological activity.<sup>[2]</sup> Its structure features a chiral center at the alpha-carbon, a keto group at the fourth position, and a terminal hydroxyl group. These functional groups contribute to its reactivity and solubility characteristics. A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference
IUPAC Name	(2S)-2-amino-5-hydroxy-4-oxopentanoic acid	[1][3]
Synonyms	5-hydroxy-4-oxo-L-norvaline, Antibiotic RI-331	
CAS Number	26911-39-7	
Molecular Formula	C5H9NO4	
Molecular Weight	147.13 g/mol	
Melting Point	100°C (decomposes)	
Boiling Point	363.8 ± 37.0 °C at 760 mmHg (Predicted)	
Density	1.4 ± 0.1 g/cm <sup>3</sup> (Predicted)	
XLogP3-AA	-4.4	
Hydrogen Bond Donor Count	3	
Hydrogen Bond Acceptor Count	5	
Rotatable Bond Count	4	
Exact Mass	147.05315777 Da	
Canonical SMILES	C(C(C(=O)O)N)C(=O)CO	
InChI Key	FRTKOPTWTJLHNO-BYPYZUCNSA-N	

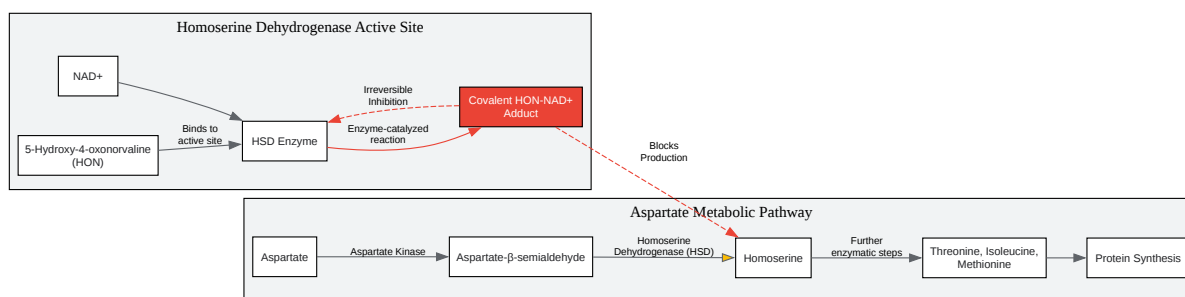
## Biological Activity and Mechanism of Action

**5-Hydroxy-4-oxonorvaline** exhibits potent antifungal activity against a range of fungal pathogens. Its primary mechanism of action is the inhibition of protein biosynthesis.

## Inhibition of Homoserine Dehydrogenase

The molecular target of HON has been identified as homoserine dehydrogenase (HSD), a key enzyme in the biosynthetic pathway of aspartate-derived amino acids, including threonine, isoleucine, and methionine. This pathway is essential for fungi but absent in mammals, making HSD an attractive target for selective antifungal agents.

The inhibitory action of HON on HSD is a fascinating example of "enzyme-assisted suicide." Despite a relatively weak initial affinity for the enzyme, HON undergoes an enzyme-dependent transformation within the active site. This leads to the formation of a covalent adduct between the C5 of HON and the C4 of the nicotinamide ring of the NAD<sup>+</sup> cofactor. This irreversible modification effectively inactivates the enzyme, halting the production of essential amino acids and ultimately leading to fungal cell death.



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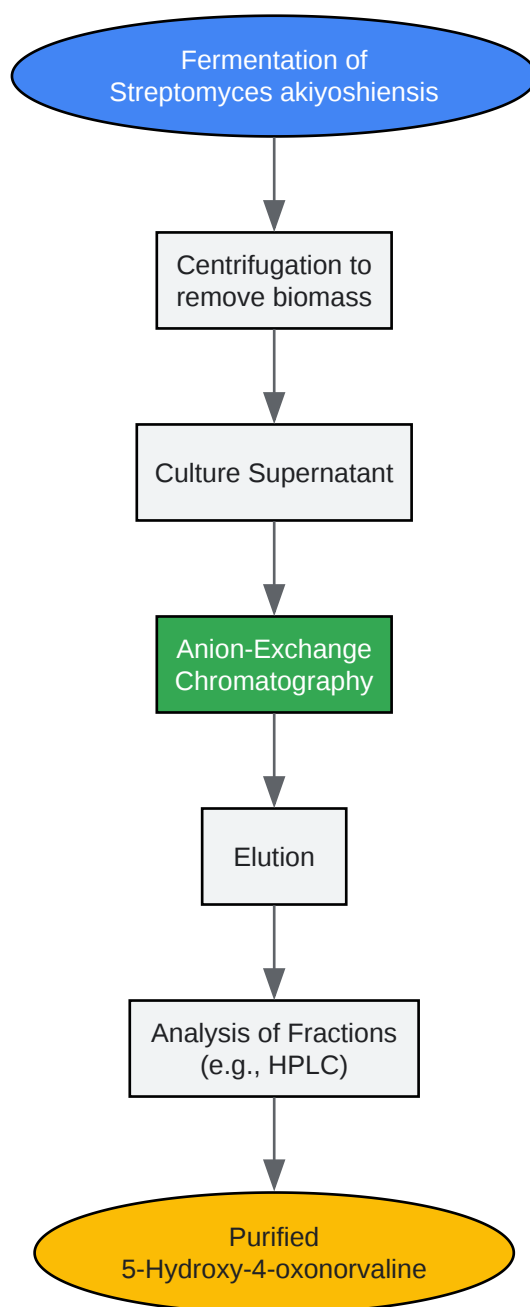
Caption: Mechanism of action of **5-hydroxy-4-oxonorvaline**.

## Experimental Protocols

### Biosynthesis and Purification

While a detailed, step-by-step chemical synthesis protocol for **5-hydroxy-4-oxonorvaline** is not readily available in the public domain, its biosynthesis by *Streptomyces akiyoshiensis* has been studied. The biosynthesis involves precursors from the citric acid cycle, with aspartate serving as a key four-carbon building block. The production of HON by *S. akiyoshiensis* is influenced by nutrient availability, with optimal yields achieved in media containing starch and casein, supplemented with high concentrations of phosphate and magnesium sulfate.

Purification of HON from the culture broth of *S. akiyoshiensis* typically involves an anion-exchange chromatography step. This method effectively separates HON from other acidic amino acids present in the supernatant.



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Caption: General workflow for the isolation of **5-hydroxy-4-oxonorvaline**.

## Homoserine Dehydrogenase Activity Assay

A key experiment to characterize the inhibitory effect of **5-hydroxy-4-oxonorvaline** is the homoserine dehydrogenase (HSD) activity assay. The activity of HSD can be monitored

spectrophotometrically by measuring the change in absorbance at 340 nm, which corresponds to the oxidation or reduction of the NAD(P)H cofactor.

Principle: The assay measures the rate of NAD(P)H consumption in the reductive reaction from L-aspartic 4-semialdehyde to L-homoserine, or the rate of NAD(P)H production in the oxidative reaction from L-homoserine to L-aspartic 4-semialdehyde.

Typical Reaction Mixture (Reductive Direction):

- Buffer (e.g., potassium phosphate buffer, pH 7.5)
- NAD(P)H
- L-aspartic 4-semialdehyde (substrate)
- Homoserine dehydrogenase (enzyme)
- Inhibitor (**5-hydroxy-4-oxonorvaline**) at various concentrations

Procedure:

- Prepare a reaction mixture containing buffer, NAD(P)H, and the inhibitor at the desired concentration.
- Initiate the reaction by adding the enzyme.
- Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
- The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
- Determine the IC<sub>50</sub> value of the inhibitor by measuring the reaction rates at various inhibitor concentrations.

## Spectral Data

Detailed, publicly available, and fully interpreted NMR, IR, and mass spectra for **5-hydroxy-4-oxonorvaline** are limited. However, based on its known structure, the expected spectral

features can be predicted.

- $^1\text{H}$  NMR: The spectrum would be expected to show signals corresponding to the alpha-proton, the two sets of methylene protons, and the hydroxyl proton. The chemical shifts and coupling patterns would be indicative of their respective chemical environments.
- $^{13}\text{C}$  NMR: The spectrum would display five distinct carbon signals, including those for the carboxyl, keto, hydroxyl-bearing, and the two methylene carbons, as well as the alpha-carbon.
- IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the O-H stretching of the hydroxyl and carboxylic acid groups, N-H stretching of the amine group, and a prominent C=O stretching vibration from the ketone and carboxylic acid functionalities.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of small neutral molecules such as water, carbon monoxide, and ammonia, as well as cleavage adjacent to the carbonyl groups.

## Conclusion

**5-Hydroxy-4-oxonorvaline** represents a promising antifungal agent with a well-defined and selective mechanism of action. Its inhibition of homoserine dehydrogenase, an essential enzyme in fungal metabolic pathways not present in humans, makes it an attractive candidate for further investigation and development. This technical guide provides a foundational understanding of its key properties and biological activities to aid researchers in their exploration of this intriguing natural product. Further research is warranted to develop scalable synthetic routes and to fully elucidate its potential in preclinical and clinical settings.

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